molecular formula C17H15N5S B4845253 6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B4845253
M. Wt: 321.4 g/mol
InChI Key: BKZIUTCVOZHRTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TPTD, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It is a heterocyclic compound that contains triazole, thiadiazole, and pyridine moieties. TPTD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.

Mechanism of Action

6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its effects through various mechanisms, including the activation of the nitric oxide pathway, inhibition of the PI3K/Akt/mTOR pathway, and modulation of the mitochondrial pathway. This compound has been found to increase the levels of nitric oxide, which can improve blood flow and reduce inflammation. This compound can also inhibit the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival, and induce apoptosis in cancer cells. Furthermore, this compound can modulate the mitochondrial pathway, which is involved in energy production and cell death.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, improvement of cognitive function, reduction of blood pressure, and inhibition of inflammation. This compound can also modulate the levels of various signaling molecules, including nitric oxide, reactive oxygen species, and cytokines.

Advantages and Limitations for Lab Experiments

6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its stability, solubility, and specificity. However, this compound also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration.

Future Directions

There are several future directions for 6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole research, including its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and stroke. This compound can also be used as a tool for studying the nitric oxide pathway and the PI3K/Akt/mTOR pathway. Furthermore, the development of this compound derivatives and analogs can lead to the discovery of more potent and selective compounds with therapeutic applications.
In conclusion, this compound is a heterocyclic compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been extensively studied. This compound has shown promise in various scientific fields, including neuroscience, cancer research, and cardiovascular research, and has several future directions for research.

Scientific Research Applications

6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential therapeutic applications in various scientific fields, including neuroscience, cancer research, and cardiovascular research. In neuroscience, this compound has been found to have neuroprotective effects and can improve cognitive function. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In cardiovascular research, this compound has been found to have vasodilatory effects and can reduce blood pressure.

properties

IUPAC Name

6-(1-phenylpropyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5S/c1-2-13(12-8-4-3-5-9-12)16-21-22-15(19-20-17(22)23-16)14-10-6-7-11-18-14/h3-11,13H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZIUTCVOZHRTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 2
Reactant of Route 2
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 3
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 4
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 5
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
Reactant of Route 6
6-(1-phenylpropyl)-3-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.